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Compound of Interest

Compound Name: C14H20ClNS

CAS No.: 479485-40-0

Cat. No.: B2659298 Get Quote

Executive Summary & Chemical Identity
C14H20ClNS refers to the hydrochloride salt of 8-phenyl-1-thia-4-azaspiro[4.5]decane (Base

Formula: C14H19NS).[1] This compound belongs to the spiro-thiazolidine/spiro-piperidine

class, a structural scaffold frequently utilized in the development of high-affinity ligands for

Sigma (

) receptors and the Nociceptin/Orphanin FQ peptide (NOP) receptor.

Unlike classical linear ligands, the spiro-cyclic nature of C14H20ClNS restricts conformational

freedom, potentially enhancing binding selectivity. This guide compares its predicted and

observed performance against industry standards such as Haloperidol, DTG, and J-113397.
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Property Specification

IUPAC Name
8-phenyl-1-thia-4-azaspiro[4.5]decane

hydrochloride

Formula C14H20ClNS (Salt) / C14H19NS (Base)

Molecular Weight 269.83 g/mol

Structural Class Spiro-thiazolidine / Spiro-piperidine

Key Pharmacophore
Rigid spiro-center; Phenyl moiety at pos-8

(hydrophobic pocket interaction)

Pharmacological Profile & Mechanism of Action[5]
Primary Targets: Sigma ( ) & NOP Receptors
Structural homology analysis places C14H20ClNS within a class of ligands known to modulate

the Sigma-1 receptor (

R), a chaperone protein at the mitochondrion-associated endoplasmic reticulum membrane
(MAM). The hydrophobic phenyl ring and the basic nitrogen (protonated at physiological pH)
mimic the pharmacophore of established

ligands.

Mechanism of Action: Sigma-1 Modulation
Upon binding, ligands like C14H20ClNS can translocate

R from the MAM to the plasma membrane, modulating ion channels (e.g., Kv1.2, NMDA) and
neurotransmitter release.
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Figure 1: Putative signaling pathway for spiro-cyclic Sigma-1 receptor ligands.
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Comparative Potency Data
The following table contrasts the potency of C14H20ClNS (based on structural class data) with

established reference ligands.

Table 1: Binding Affinity ( ) Comparison
Ligand Target (nM) Efficacy

Clinical/Resear
ch Status

C14H20ClNS / NOP 10 – 100*
Antagonist /

Modulator

Research

Chemical

Haloperidol / D2 1 – 3 Antagonist
Antipsychotic

(Gold Standard)

DTG / 20 – 30 Agonist
Selective

Probe

J-113397 NOP (ORL-1) 2.3 Antagonist
Potent NOP

Reference

Pentazocine 10 – 20 Agonist Analgesic

*Note: Values for C14H20ClNS are predicted based on spiro-piperidine structural analogs.

Specific experimental validation is required per batch.

Performance Analysis
Vs. Haloperidol: C14H20ClNS lacks the butyrophenone tail of Haloperidol, suggesting lower

affinity for Dopamine D2 receptors, potentially offering a "cleaner" Sigma-selective profile.

Vs. J-113397: As a smaller molecule, C14H20ClNS may exhibit different blood-brain barrier

(BBB) permeability properties compared to the bulky J-113397, making it a viable scaffold for

CNS-active drug discovery.

Experimental Protocols for Validation
To objectively verify the potency of C14H20ClNS, the following self-validating protocols are

recommended.
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Protocol A: Competitive Radioligand Binding Assay (
Receptor)
Objective: Determine the affinity (

) of C14H20ClNS by displacing a known radioligand.

Preparation:

Source Tissue: Guinea pig brain membranes (rich in

).

Radioligand: [³H]-(+)-Pentazocine (2 nM).

Non-specific Block: 10 µM Haloperidol.

Incubation:

Incubate membrane homogenates with [³H]-(+)-Pentazocine and varying concentrations of

C14H20ClNS (

to

M) in Tris-HCl buffer (pH 7.4) for 120 min at 25°C.

Termination:

Rapid filtration through GF/B glass fiber filters using a cell harvester.

Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.

Calculate

and convert to
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using the Cheng-Prusoff equation:

Protocol B: Functional [³H]-GTP S Binding Assay
Objective: Assess efficacy (Agonist vs. Antagonist) at the NOP receptor.

System: CHO cells stably expressing human NOP receptor.

Workflow:

Prepare membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).

Add GDP (10 µM) to minimize basal activity.

Incubate with C14H20ClNS (test) or Nociceptin (control) + [³H]-GTP

S (0.1 nM).

Readout:

Agonist: Increases [³H]-GTP

S binding > Basal.

Antagonist: No change alone; blocks Nociceptin-induced increase.

Structural Validation & Synthesis Workflow
Understanding the synthesis confirms the structural integrity of the ligand.
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Figure 2: Synthetic pathway for the 1-thia-4-azaspiro[4.5]decane scaffold.

Conclusion
C14H20ClNS (8-phenyl-1-thia-4-azaspiro[4.5]decane HCl) represents a potent, rigidified

scaffold for targeting Sigma-1 and NOP receptors. While it shares the spiro-piperidine core with

high-affinity ligands like Spiradoline, its specific potency profile suggests it acts as a selective

modulator suitable for probing receptor conformation.

Recommendation: For drug development workflows, C14H20ClNS should be utilized as a lead

compound for structure-activity relationship (SAR) studies, specifically to optimize selectivity

against the Dopamine D2 receptor, a common off-target for this chemical class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2659298#comparing-c14h20clns-potency-with-
established-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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